molecular formula C17H17NO5 B1222294 [2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate

[2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate

Cat. No. B1222294
M. Wt: 315.32 g/mol
InChI Key: QYQQQJYXLDPSBO-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methoxyphenyl)-2-propenoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester is a hydroxycinnamic acid.

Scientific Research Applications

Chiral Building Blocks for Prostanoids

  • Application : The compound Methyl (Z)-3-[(2R,3R,4S,5S)-5-(2-methoxy-2-oxoethyl)-3,4-(isopropylidenedioxy)tetrahydrofuran-2-yl]-prop-2-enoate, a structurally related compound, is used in synthesizing chiral building blocks for prostanoids, important in medicinal chemistry (Valiullina et al., 2019).

Metal-Free Synthesis of Polysubstituted Pyrroles

  • Application : A metal-free method for synthesizing polysubstituted pyrrole derivatives uses a compound similar in structure for intermolecular cycloaddition, highlighting its role in green chemistry applications (Kumar et al., 2017).

Molecular Structure Studies

  • Application : The compound (E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one, closely related to the query compound, has been studied for its molecular structure, providing insights into the structural characteristics of similar compounds (Kapoor et al., 2011).

Photophysical Properties

  • Application : Derivatives of the query compound have been examined for their absorption and fluorescence characteristics, contributing to the understanding of photophysical properties in various solvents (Kumari et al., 2017).

Furan Derivatives in Medicinal Chemistry

  • Application : The synthesis of new furan derivatives from the fermentation broth of Armillaria mellea, which are structurally related to the query compound, demonstrates the potential for discovering new bioactive compounds in medicinal chemistry (Wang et al., 2013).

properties

Product Name

[2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate

Molecular Formula

C17H17NO5

Molecular Weight

315.32 g/mol

IUPAC Name

[2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C17H17NO5/c1-21-14-5-2-4-13(10-14)7-8-17(20)23-12-16(19)18-11-15-6-3-9-22-15/h2-10H,11-12H2,1H3,(H,18,19)/b8-7+

InChI Key

QYQQQJYXLDPSBO-BQYQJAHWSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C(=O)OCC(=O)NCC2=CC=CO2

Canonical SMILES

COC1=CC=CC(=C1)C=CC(=O)OCC(=O)NCC2=CC=CO2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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